molecular formula C22H18N2O3 B11459934 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylbenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylbenzamide

Cat. No.: B11459934
M. Wt: 358.4 g/mol
InChI Key: PFQWEYNAOZXBLH-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylbenzamide is a complex organic compound that features a benzoxazole ring fused with a hydroxy-methylphenyl group and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylbenzamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring is often synthesized using 2-aminophenol and an appropriate aldehyde or carboxylic acid under acidic or basic conditions.

    Coupling with Hydroxy-Methylphenyl Group: The benzoxazole intermediate is then coupled with a hydroxy-methylphenyl group through a condensation reaction.

    Formation of the Methylbenzamide Moiety: Finally, the resulting intermediate is reacted with 2-methylbenzoic acid or its derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The benzoxazole ring can be reduced to form a benzoxazoline derivative.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of benzoxazoline derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as oxidative stress response, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoxazole and methylbenzamide moieties allows for versatile applications in various fields.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylbenzamide

InChI

InChI=1S/C22H18N2O3/c1-13-7-3-4-8-16(13)21(26)23-15-11-14(2)20(25)17(12-15)22-24-18-9-5-6-10-19(18)27-22/h3-12,25H,1-2H3,(H,23,26)

InChI Key

PFQWEYNAOZXBLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C(=C2)C)O)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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